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Compound of Interest

Compound Name: Triallylamine

Cat. No.: B089441

A definitive guide to the spectroscopic analysis of triallylamine, offering a comparative look at
its spectral characteristics against its common precursors, diallylamine and allylamine. This
guide provides detailed experimental protocols and data to aid researchers in the unambiguous
structural confirmation of triallylamine.

In the realm of organic synthesis and materials science, the precise structural characterization
of molecules is paramount. Triallylamine, a tertiary amine with three reactive allyl groups, is a
versatile building block in polymer chemistry and organic synthesis. Its correct identification and
differentiation from its precursors, diallylamine and allylamine, are crucial for ensuring reaction
success and product purity. This guide details the application of fundamental spectroscopic
technigues—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS)—to unequivocally confirm the structure of triallylamine.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry for triallylamine, diallylamine, and allylamine. These values serve as
a benchmark for researchers seeking to verify their synthesized products.

'H NMR Chemical Shifts (0) in CDCIs
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Proton Type

Triallylamine (ppm)

Diallylamine (ppm)

Allylamine (ppm)

-CHa-N= ~3.02 (d) ~3.20 (d) ~3.28 (d)

=CH- ~5.85 (M) ~5.88 (M) ~5.93 (M)

=CHz2 ~5.15 (m) ~5.12 (m) ~5.10 (m), ~5.22 (m)
-NH / -NHz N/A ~1.4 (s, broad) ~1.1 (s, broad)

Carbon Type Triallylamine (ppm) Diallylamine (ppm) Allylamine (ppm)
-CH2-N= ~56.0 ~51.9 ~44.5

=CH- ~135.0 ~135.8 ~136.7

=CH: ~117.0 ~116.3 ~115.5

K IR Al tion EI:EE]IIEIDC-IES (cm‘l)

Vibrational Mode Triallylamine Diallylamine Allylamine
~3300, ~3370 (two
N-H Stretch Absent ~3300 (weak)
bands, weak)
C-H Stretch (sp?) ~3080 ~3080 ~3080
C-H Stretch (sp?) ~2800-3000 ~2800-3000 ~2800-3000
C=C Stretch ~1645 ~1645 ~1645
C-N Stretch ~1130 ~1120 ~1130
=C-H Bend (out of
~920, ~995 ~920, ~995 ~915, ~990

plane)

Mass Spectrometry (Electron lonization)
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Fragment (m/z) Triallylamine Diallylamine Allylamine
[M]* 137 97 57
[M-CH2CH=CH2]* 96 56

[CH2=CHCHz]* 41 41 41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve approximately 10-20 mg of the amine sample in ~0.7 mL of deuterated

chloroform (CDCIs).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

o Transfer the solution to a 5 mm NMR tube.

e H NMR Data Acquisition:

o Spectrometer: 400 MHz or higher field NMR spectrometer.

o Pulse Program: Standard single-pulse sequence.

o Number of Scans: 16-32.

o Relaxation Delay: 1-2 seconds.

o Spectral Width: 0-12 ppm.

e 13C NMR Data Acquisition:

o Spectrometer: 100 MHz or higher field NMR spectrometer.
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[e]

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

o

Number of Scans: 1024 or more, depending on sample concentration.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Spectral Width: 0-150 ppm.

Infrared (IR) Spectroscopy

e Sample Preparation:

o For liquid samples, a small drop is placed between two potassium bromide (KBr) or
sodium chloride (NaCl) plates to create a thin liquid film.

o Data Acquisition:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Mode: Transmittance.
o Scan Range: 4000-400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32.

o A background spectrum of the clean plates should be acquired and subtracted from the
sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation:

o Prepare a dilute solution of the amine sample (~1 mg/mL) in a volatile organic solvent
such as dichloromethane or methanol.

e GC-MS System and Parameters:
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o Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm X
0.25 pum).

o Injection Volume: 1 pL.
o Inlet Temperature: 250 °C.
o Oven Temperature Program:
» [nitial temperature: 50 °C, hold for 2 minutes.
= Ramp: 10 °C/min to 250 °C.
» Hold at 250 °C for 5 minutes.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Mass Spectrometer:

lonization Mode: Electron lonization (EI) at 70 eV.

Mass Range: 35-300 amu.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of
triallylamine using a combination of spectroscopic techniques.

Caption: Workflow for the spectroscopic confirmation of triallylamine structure.

Interpretation of a Triallylamine Spectrum

A successful synthesis of triallylamine will be confirmed by the collective evidence from these
spectroscopic methods. The *H NMR spectrum will show characteristic signals for the
methylene protons adjacent to the nitrogen and the vinyl protons of the allyl groups, with an
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integration ratio of 2:1:2, respectively. Crucially, no broad singlet corresponding to an N-H
proton will be present. The 3C NMR will display three distinct signals corresponding to the
three unique carbon environments in the symmetric triallylamine molecule.

The IR spectrum will prominently feature C=C and C-N stretching vibrations. Most importantly,
the absence of a weak absorption band in the 3300-3500 cm~* region confirms the tertiary
nature of the amine, distinguishing it from primary (allylamine) and secondary (diallylamine)
amines which exhibit one or two N-H stretching bands, respectively.[1][2][3][4]

Finally, the mass spectrum will show a molecular ion peak [M]* at an m/z of 137, corresponding
to the molecular weight of triallylamine. The fragmentation pattern will likely include a
significant peak at m/z 41, representing the stable allyl cation, and a peak at m/z 96, resulting
from the loss of one allyl group.[5] This combination of data provides a robust and reliable
confirmation of the triallylamine structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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